(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring substituted with a furan ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method is the reaction of furan-3-carboxylic acid with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced alcohol derivatives, and various substituted furan compounds.
Scientific Research Applications
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(thiophene-3-yl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(pyrrole-3-yl)cyclopropane-1-carboxylic acid
Uniqueness
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel functional materials.
Properties
IUPAC Name |
(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSVRGFHUKXTK-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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